![molecular formula C20H26N2O2 B2969854 N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide CAS No. 1797962-02-7](/img/structure/B2969854.png)
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a dimethylaminoethyl group, and an oxanyl group, which contribute to its diverse reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxamide core. This is followed by the introduction of the dimethylaminoethyl group and the oxanyl group through various chemical reactions. Common reagents used in these steps include dimethylamine, oxirane, and naphthalene derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. Industrial production often employs advanced techniques such as automated reactors, in-line monitoring, and purification systems to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenated reagents, acids, or bases; conditions vary based on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction could produce amine-functionalized naphthalene compounds .
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs light energy and undergoes a photochemical reaction that generates free radicals, initiating polymerization. In biological systems, its fluorescence properties enable it to bind to specific biomolecules, allowing for imaging and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Shares a similar naphthalene core but differs in the functional groups attached, leading to variations in reactivity and applications.
2-(dimethylamino)ethyl methacrylate: Contains a dimethylaminoethyl group but lacks the naphthalene ring, resulting in different chemical properties and uses.
Uniqueness
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide is unique due to its combination of functional groups, which confer distinct photochemical and fluorescent properties. This makes it particularly valuable in applications requiring precise control over polymerization and imaging .
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21(2)12-13-22(17-10-14-24-15-11-17)20(23)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,17H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRKGQXXJCYMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine](/img/structure/B2969771.png)
![4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2969772.png)
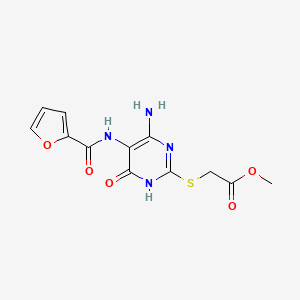
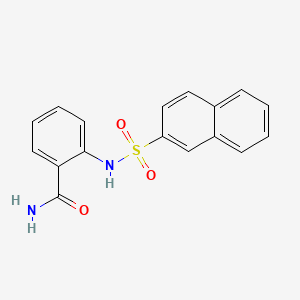
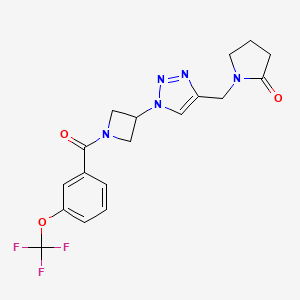
![1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride](/img/structure/B2969779.png)

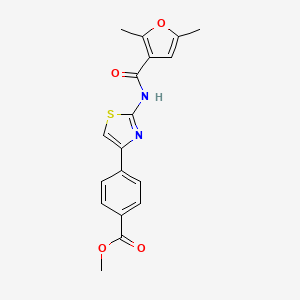
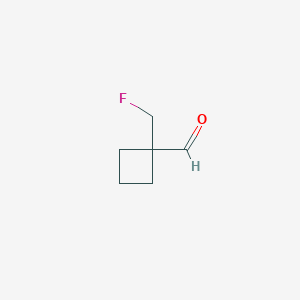
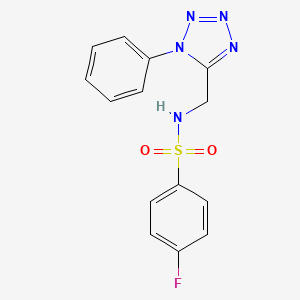

![1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2969788.png)

![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)
